molecular formula C25H20N2O5 B2446050 ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate CAS No. 159046-24-9

ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate

Cat. No. B2446050
CAS RN: 159046-24-9
M. Wt: 428.444
InChI Key: DOLVJWFPZXCAMK-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of compounds known as dibenzoazepines . Dibenzoazepines are used in the design of host materials for organic light-emitting diodes (OLEDs) . They are also used as a pro-chiral unit for the construction of a chiral catalyst and as a molecular chirality sensor .


Synthesis Analysis

Dibenzoazepines can be synthesized by attaching donor groups at different positions of the central core . A straightforward synthetic strategy for the preparation of similar compounds involves sequential addition of methyl groups on benzylic positions .


Molecular Structure Analysis

The molecular structure of dibenzoazepines allows a free interconversion of the two possible atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality .


Chemical Reactions Analysis

Dibenzoazepines have been widely employed as chiral ligands in organometallic catalysis and organocatalysis . They can also work as an efficient heterogeneous catalyst for certain reactions .


Physical And Chemical Properties Analysis

Dibenzoazepines show excellent thermal stability with glass transition temperatures up to 137 °C and decomposition temperatures up to 452 °C . They also demonstrate high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has shown that benzoxepin derivatives, which share a structural resemblance to the compound , possess significant bioactivities against pro-inflammatory enzymes like cyclooxygenase-2 and 5-lipoxygenase. These compounds exhibit potential as anti-inflammatory agents with higher selectivity indexes than synthetic alternatives like ibuprofen (Chakraborty & Raola, 2019). Furthermore, some benzoxepin derivatives have shown promising antibacterial and anticancer activities, indicating their potential use in treating infections and cancer (Kuntala et al., 2015).

Catalytic and Synthetic Chemistry

In the realm of catalytic and synthetic chemistry, compounds analogous to "ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate" have been utilized to develop novel synthetic routes. For example, catalytic enantioselective reactions involving cyclic imines and ethyl iodoacetate have been employed to create chiral ethyl 2-(dibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions demonstrate the compound's relevance in synthesizing chiral molecules with high enantioselectivities (Munck et al., 2017).

Antineoplastic Potential

Research on structurally related azepinones has explored their potential as antineoplastic agents. Although preliminary results have not indicated significant activity, the exploration of these compounds' synthesis and their biological evaluation continues to be of interest to researchers investigating new cancer treatments (Koebel et al., 1975).

Polymer Science

In polymer science, poly(ether-ester) azo polymers, which might share functional similarities with the ethyl 4- derivative, have been investigated for their biodegradability and potential application in colon-specific drug release. Such studies underscore the versatility of these chemical structures in developing materials with specific degradation profiles suitable for targeted drug delivery systems (Samyn et al., 1995).

Future Directions

Dibenzoazepines demonstrate a promising design strategy for host materials via the incorporation of the AZ unit to obtain highly efficient green and red OLEDs . They also show potential as chiroptical probes for the absolute configuration assignment to chiral acids and amines .

properties

IUPAC Name

ethyl 4-[[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-22(28)15-27-23(29)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(27)30/h3-14H,2,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLVJWFPZXCAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate

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